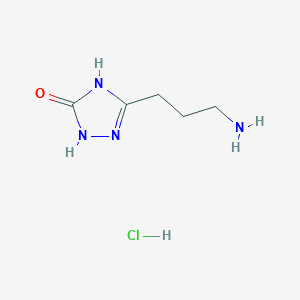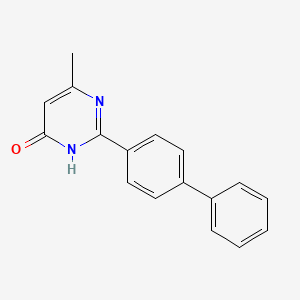
5-(3-aminopropyl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride
Overview
Description
“N-(3-Aminopropyl)methacrylamide Hydrochloride” is a compound with the molecular formula C7H14N2O.HCl and a molecular weight of 178.66 . It appears as a white to light yellow powder or crystal .
Synthesis Analysis
The synthesis of “N-(3-Aminopropyl)methacrylamide Hydrochloride” involves adding 1,3-diaminopropane to a 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .Molecular Structure Analysis
The compound has a structure confirmed by IR, NMR, and Mass spectroscopy .Chemical Reactions Analysis
The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function). Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation .Physical And Chemical Properties Analysis
“N-(3-Aminopropyl)methacrylamide Hydrochloride” is a solid at 20 degrees Celsius. It should be stored at 0-10°C under inert gas. It is air-sensitive, hygroscopic, and heat-sensitive .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives : Studies have focused on synthesizing various derivatives of 1,2,4-triazole compounds. For instance, Alkan et al. (2007) synthesized novel 3-alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones and investigated their antioxidant activities. Similar syntheses and characterizations of 1,2,4-triazole derivatives were reported by Yüksek et al. (2004) and others, demonstrating a wide range of potential applications in chemical research (Alkan et al., 2007) (Yüksek et al., 2004).
Physicochemical Properties : Research on the physicochemical properties, including acidity, of 1,2,4-triazole derivatives is prevalent. Studies by Yüksek et al. (2015) involved potentiometric titrations to determine the pKa values and investigated the antioxidant activities of these compounds. These studies are crucial for understanding the chemical behavior of triazole derivatives in various solvents (Yüksek et al., 2015).
Applications in Material Science
- Luminescent and Nonlinear Optical Properties : Research by Nadeem et al. (2017) on 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, a similar triazole compound, demonstrated its potential in material science. They explored its luminescent and nonlinear optical properties, suggesting applications in photonics and materials science (Nadeem et al., 2017).
Biological and Medicinal Research
Anticancer Potential : Bekircan et al. (2008) synthesized 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated their anticancer activity. This indicates the potential of triazole derivatives in developing novel anticancer agents (Bekircan et al., 2008).
Antimicrobial Activities : Bektaş et al. (2007) worked on synthesizing new 1,2,4-triazole derivatives and assessed their antimicrobial activities. Such studies highlight the relevance of triazole derivatives in the development of new antimicrobial drugs (Bektaş et al., 2007).
Safety And Hazards
Future Directions
While specific future directions for “5-(3-aminopropyl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride” are not available, it’s worth noting that co-delivery with POSS offers a potentially advantageous and simple approach for improved efficacy in chemotherapy, avoiding often complicated synthesis of conjugates, involving covalent bonding between drug, nanocarrier, and targeting agents .
properties
IUPAC Name |
3-(3-aminopropyl)-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.ClH/c6-3-1-2-4-7-5(10)9-8-4;/h1-3,6H2,(H2,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNVPDJVDXWIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NNC(=O)N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-aminopropyl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384395.png)

![2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1384397.png)
![2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1384398.png)


![T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1384408.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384410.png)
![7-Bromothieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B1384412.png)
![6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384414.png)

![2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384416.png)